

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine CAS 132834-58-3 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

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An In-depth Technical Guide to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 132834-58-3)

Introduction: A Strategic Building Block in Modern Chemistry

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, identified by CAS Number 132834-58-3, is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.^{[1][2]} Its structure represents a strategic amalgamation of two powerful pharmacophores: the piperazine ring and the trifluoromethylpyridine moiety. The piperazine scaffold is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and bioavailability.^[1] Simultaneously, the trifluoromethyl group (-CF₃) is a key functional group used to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.^[1] This guide provides a comprehensive technical overview of this versatile intermediate, focusing on its synthesis, properties, applications, and handling, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound typically appears as a white to pale yellow crystalline solid.^{[2][3]} Its fundamental properties are critical for its application in synthesis, determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |
|---------------------|---|-----------|
| CAS Number | 132834-58-3 | [4] |
| Molecular Formula | C ₁₀ H ₁₂ F ₃ N ₃ | [2][4] |
| Molecular Weight | 231.22 g/mol | [2][4] |
| Appearance | White to Slightly Yellow Crystalline Chunks | [2][3] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 122 °C @ 2 mmHg | [2] |
| Density (Predicted) | 1.253 ± 0.06 g/cm ³ | [2] |
| pKa (Predicted) | 8.51 ± 0.10 | [3] |
| Storage Temperature | 2-8 °C, away from incompatible materials | [3] |

Synthesis and Purification: A Methodological Approach

The most common and efficient synthesis of **1-[5-(trifluoromethyl)pyridin-2-yl]piperazine** involves a nucleophilic aromatic substitution (S_NAr) reaction. This pathway leverages the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group, which activates the 2-position of the pyridine ring for nucleophilic attack by piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize **1-[5-(trifluoromethyl)pyridin-2-yl]piperazine** from 2-chloro-5-(trifluoromethyl)pyridine and piperazine.

Causality: An excess of piperazine is used not only as the nucleophile but also as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product. A high-boiling polar aprotic solvent like DMSO is chosen to ensure solubility of the reactants and to facilitate the reaction at an elevated temperature.

Materials:

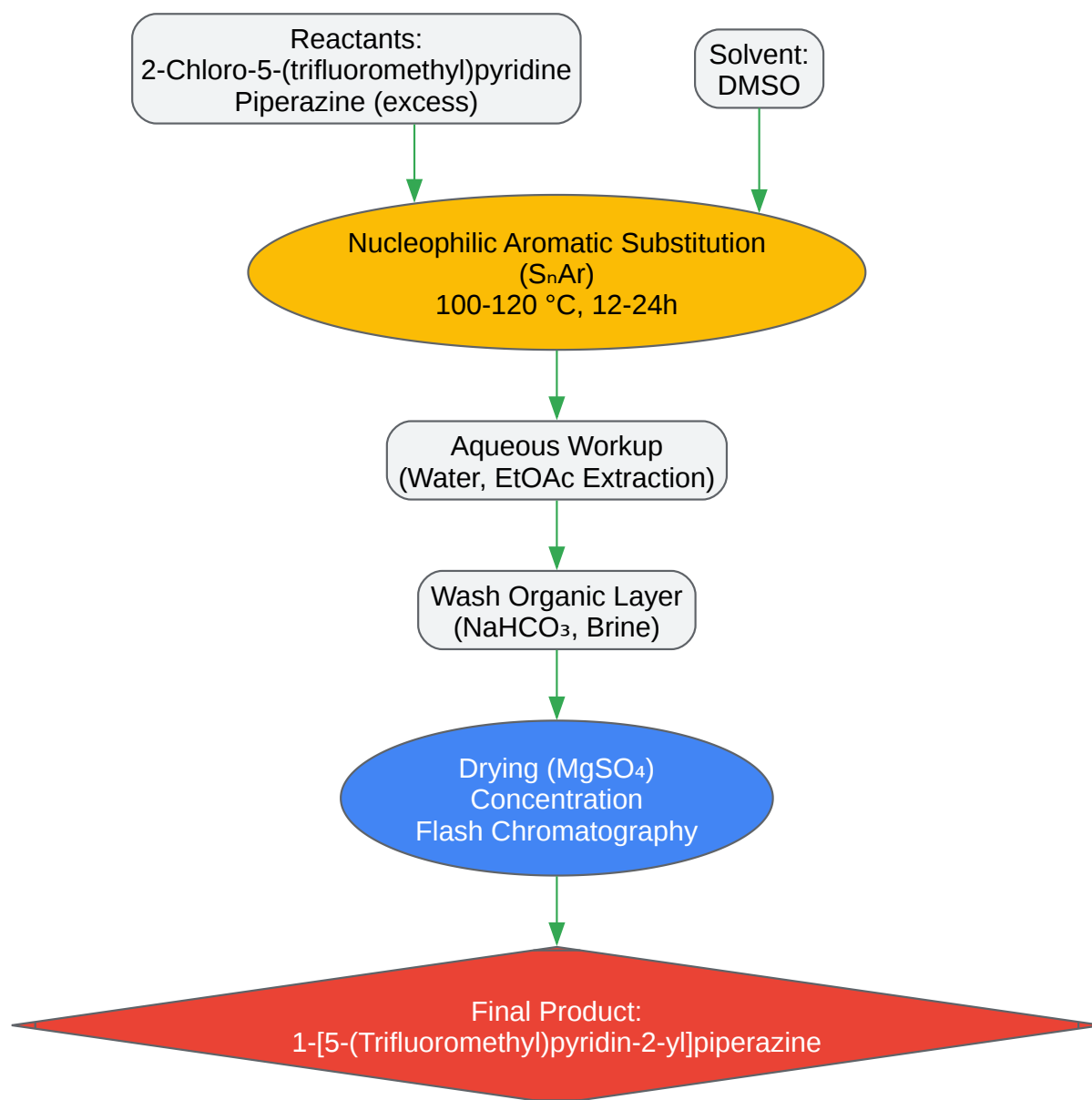
- 2-Chloro-5-(trifluoromethyl)pyridine
- Piperazine (anhydrous)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
- Reagent Addition: Add anhydrous piperazine (4.0 eq) followed by DMSO to achieve a reactant concentration of approximately 0.5 M. The large excess of piperazine is crucial for the reaction's success.
- Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
- Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 solution (to remove any remaining acidic byproducts and unreacted piperazine salts), water, and finally brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **1-[5-(trifluoromethyl)pyridin-2-yl]piperazine** as a solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine.

Spectral Analysis and Structural Elucidation

While a publicly available, fully assigned spectrum is scarce, the structure of **1-[5-(trifluoromethyl)pyridin-2-yl]piperazine** can be unequivocally confirmed using standard spectroscopic methods. The following table outlines the expected signals based on the chemical structure and data from analogous compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

| Technique | Expected Signals and Interpretation |
|---------------------|--|
| ¹ H NMR | <p>Pyridine Protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). H-3 (doublet, \sim6.7 ppm), H-4 (doublet of doublets, \sim7.6 ppm), and H-6 (doublet or narrow multiplet, \sim8.3 ppm).</p> <p>Piperazine Protons: Two distinct signals, likely broad triplets or multiplets, integrating to 4 protons each. Ar-N-CH₂ (\sim3.6 ppm) and N-H-CH₂ (\sim3.0 ppm). The NH proton will appear as a broad singlet.</p> |
| ¹³ C NMR | <p>Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. CF₃ Carbon: A distinct quartet around δ 120-125 ppm with a large ¹JCF coupling constant. Piperazine Carbons: Two signals in the aliphatic region (δ 45-55 ppm).</p> |
| Mass Spec (EI) | <p>Molecular Ion (M⁺): A clear peak at m/z = 231.</p> <p>Key Fragments: Characteristic fragmentation of the piperazine ring, leading to major fragments from the loss of ethyleneimine moieties or cleavage adjacent to the nitrogen atoms. A prominent fragment corresponding to the trifluoromethyl-pyridinyl moiety is also expected.</p> <p>[8][9]</p> |
| FT-IR | <p>N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ (secondary amine). C-H Stretches: Aromatic (\sim3050 cm⁻¹) and aliphatic (\sim2850-2950 cm⁻¹). C=N & C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region. C-F Stretches: Very strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.</p> |

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in two major industrial research sectors.

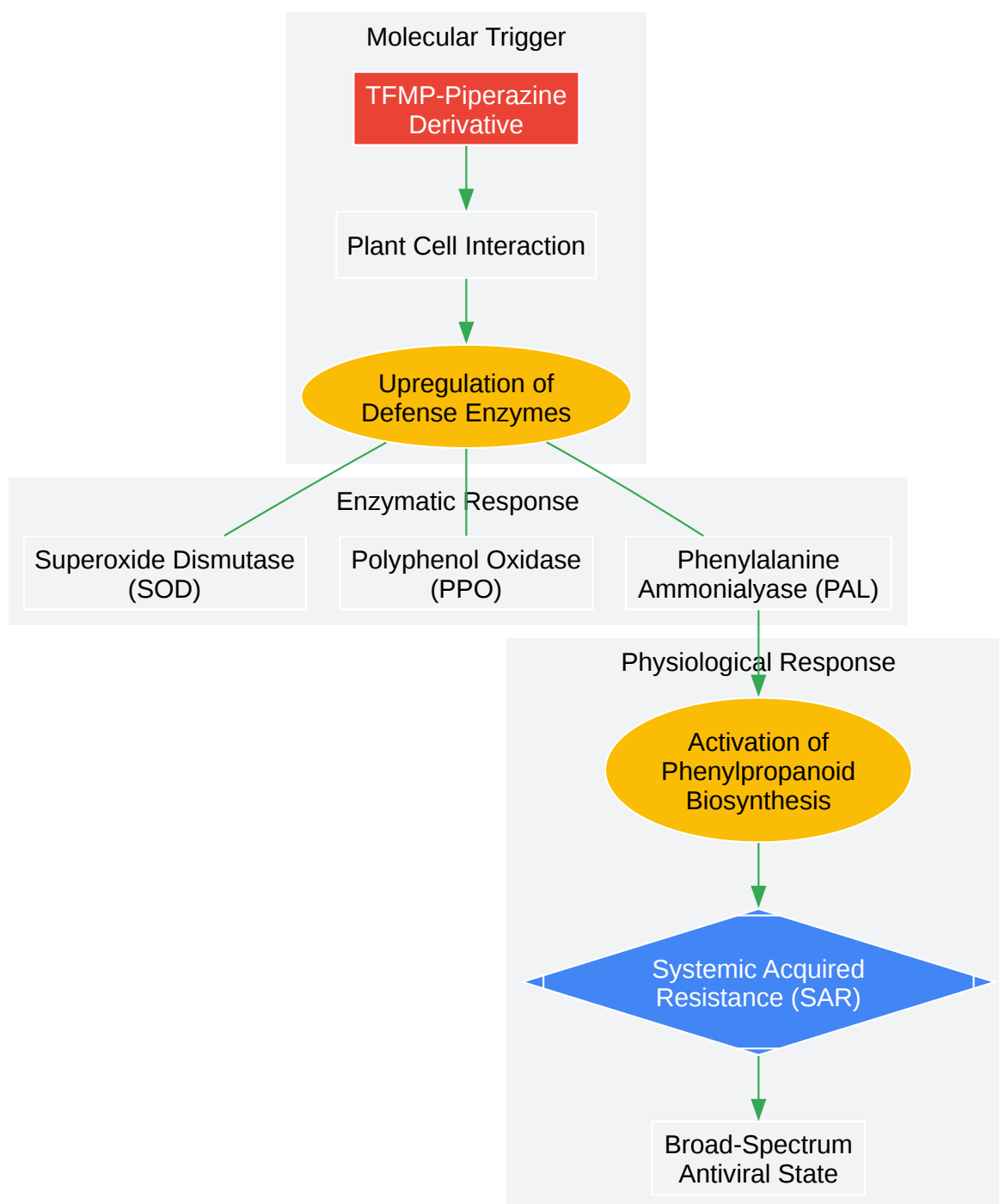
Medicinal Chemistry Intermediate

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.^[1] The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the introduction of diverse chemical groups to modulate activity, selectivity, and pharmacokinetic profiles. The trifluoromethylpyridine portion often serves as a key binding element while enhancing the drug's metabolic stability.^[1]

Agrochemical Innovation: Plant Activators

Recent research has highlighted the potential of trifluoromethylpyridine piperazine derivatives as novel plant activators.^{[10][11]} These compounds can induce a plant's innate immune system, a phenomenon known as systemic acquired resistance (SAR), to protect against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).^{[3][12]}

Mechanism of Action: When applied to plants, these derivatives have been shown to enhance the activity of key defense-related enzymes.^{[3][10]} This upregulation triggers downstream defensive pathways, leading to a broad-spectrum antiviral state.



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Caption: Proposed mechanism for plant immune activation by trifluoromethylpyridine piperazine derivatives.^[10]

Safety, Handling, and Storage

As a reactive chemical intermediate, **1-[5-(trifluoromethyl)pyridin-2-yl]piperazine** requires careful handling to ensure personnel safety. The compound is classified as corrosive and an irritant.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- **Handling:** Avoid all personal contact. Do not breathe dust. Prevent dust generation during transfer. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids and oxidizing agents. Store at the recommended temperature of 2-8 °C to ensure long-term stability.
- **Spills:** In case of a spill, evacuate the area. Wearing appropriate PPE, clean up spills using dry methods (e.g., sweeping with a non-sparking tool) to avoid generating dust. Place the material into a suitable, labeled container for disposal.
- **Fire:** The material is not considered a significant fire risk, but containers may burn. Use extinguishing media appropriate for the surrounding fire (e.g., dry chemical, CO₂, or alcohol-resistant foam). Firefighters should wear self-contained breathing apparatus.

Conclusion

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and dual-use potential in both medicine and agriculture underscore its importance. For researchers in drug discovery and crop protection, a thorough understanding of this building block's characteristics and handling requirements is the first step toward unlocking its

full potential in developing next-generation therapeutic agents and sustainable agricultural solutions.

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- To cite this document: BenchChem. [1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine CAS 132834-58-3 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163670#1-5-trifluoromethyl-pyridin-2-yl-piperazine-cas-132834-58-3-properties]

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